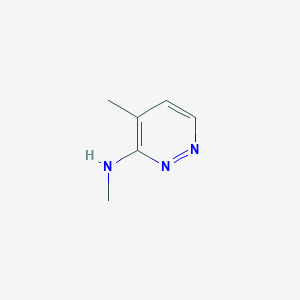
Methyl 5-bromo-3-oxoindoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-bromo-3-oxoindoline-2-carboxylate is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This compound, specifically, is characterized by the presence of a bromine atom at the 5th position, a keto group at the 3rd position, and a carboxylate ester at the 2nd position of the indoline ring. These structural features make it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-3-oxoindoline-2-carboxylate typically involves the bromination of a suitable indoline precursor followed by esterification. One common method includes the bromination of 3-oxoindoline-2-carboxylic acid using bromine in acetic acid, followed by methylation using methanol and a suitable acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-bromo-3-oxoindoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The indoline ring can be oxidized to indole derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Sodium borohydride in methanol.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: 5-substituted-3-oxoindoline-2-carboxylates.
Reduction: Methyl 5-bromo-3-hydroxyindoline-2-carboxylate.
Oxidation: Indole-2-carboxylates.
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromo-3-oxoindoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 5-bromo-3-oxoindoline-2-carboxylate involves its interaction with various molecular targets. The bromine atom and the keto group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-bromo-2-oxoindoline-7-carboxylate
- Methyl 6-bromo-3-oxoindoline-2-carboxylate
- Methyl 5-chloro-3-oxoindoline-2-carboxylate
Uniqueness
Methyl 5-bromo-3-oxoindoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5th position and the keto group at the 3rd position make it particularly reactive and versatile for various synthetic applications .
Eigenschaften
Molekularformel |
C10H8BrNO3 |
|---|---|
Molekulargewicht |
270.08 g/mol |
IUPAC-Name |
methyl 5-bromo-3-oxo-1,2-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C10H8BrNO3/c1-15-10(14)8-9(13)6-4-5(11)2-3-7(6)12-8/h2-4,8,12H,1H3 |
InChI-Schlüssel |
MROFSEPXPWFFDI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C(=O)C2=C(N1)C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-4'-[(hydroxy)(tosyloxy)iodo]biphenyl](/img/structure/B13112470.png)








![4'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13112541.png)




